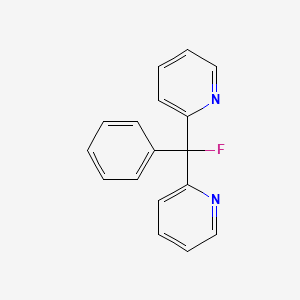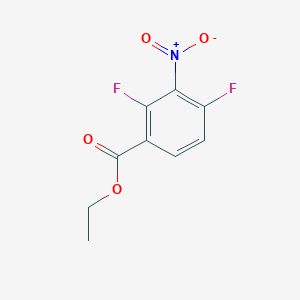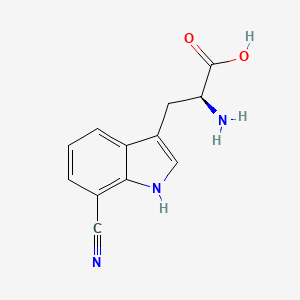
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” is a chiral compound with the following structural formula:
This compound
It consists of a cyclopentane ring fused to a pyrazole moiety, with a hydroxyl group attached to the cyclopentane carbon. The compound’s stereochemistry is defined by the (1R,2S) configuration.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of an appropriate precursor. For example, a pyrazole derivative can be reacted with a suitable cyclopentanone under acidic conditions to form the desired product.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions, such as using acetic acid or sulfuric acid as a catalyst. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While there is no large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory or on a smaller scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The pyrazole nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the ketone, while reduction yields the alcohol. Substitution reactions can result in various derivatives.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various chemical transformations.
- Potential pharmacological applications due to its unique structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, leading to biological effects. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical structures, compounds containing both a pyrazole and a cyclopentane ring are relatively rare. The uniqueness of “(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” lies in its stereochemistry and functional groups.
: Reference: ChemSpider
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8+/m0/s1 |
Clé InChI |
BOKRXYSLZWESBK-JGVFFNPUSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C1)O)N2C=CC=N2 |
SMILES canonique |
C1CC(C(C1)O)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)





![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)


